Cas no 823189-69-1 (4-Pyridazinecarboxamide, N-methoxy-N-methyl-)

4-Pyridazinecarboxamide, N-methoxy-N-methyl-, is a versatile heterocyclic compound featuring a pyridazine core functionalized with a methoxy-methyl carboxamide group. This structure imparts reactivity suitable for use as an intermediate in pharmaceutical and agrochemical synthesis. The N-methoxy-N-methyl (Weinreb amide) moiety enhances its utility as a precursor for ketone and aldehyde formation via selective nucleophilic addition. Its stability under various reaction conditions makes it valuable in multi-step synthetic routes. The compound’s well-defined reactivity profile allows for precise functionalization, supporting applications in medicinal chemistry and material science. Its compatibility with organometallic reagents further broadens its synthetic utility.
4-Pyridazinecarboxamide, N-methoxy-N-methyl- structure
823189-69-1 structure
Product name:4-Pyridazinecarboxamide, N-methoxy-N-methyl-
CAS No:823189-69-1
MF:C7H9N3O2
MW:167.16526
CID:695152
PubChem ID:59574572

4-Pyridazinecarboxamide, N-methoxy-N-methyl- Chemical and Physical Properties

Names and Identifiers

    • 4-Pyridazinecarboxamide, N-methoxy-N-methyl-
    • N-methoxy-N-methylpyridazine-4-carboxamide
    • SCHEMBL2307956
    • 823189-69-1
    • GWSZRYGWBGHSGE-UHFFFAOYSA-N
    • DTXSID40732419
    • Inchi: InChI=1S/C7H9N3O2/c1-10(12-2)7(11)6-3-4-8-9-5-6/h3-5H,1-2H3
    • InChI Key: GWSZRYGWBGHSGE-UHFFFAOYSA-N
    • SMILES: CN(C(=O)C1=CN=NC=C1)OC

Computed Properties

  • Exact Mass: 167.069476538g/mol
  • Monoisotopic Mass: 167.069476538g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 55.3Ų

4-Pyridazinecarboxamide, N-methoxy-N-methyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
2041734-1g
N-Methoxy-N-methylpyridazine-4-carboxamide
823189-69-1 97%
1g
¥15582.00 2024-07-28

4-Pyridazinecarboxamide, N-methoxy-N-methyl- Related Literature

Additional information on 4-Pyridazinecarboxamide, N-methoxy-N-methyl-

Professional Introduction to 4-Pyridazinecarboxamide, N-methoxy-N-methyl- (CAS No. 823189-69-1)

4-Pyridazinecarboxamide, N-methoxy-N-methyl- (CAS No. 823189-69-1) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound belongs to the pyridazine class, which is characterized by a six-membered heterocyclic ring containing two nitrogen atoms. The presence of amide and methoxy-methyl functional groups in its structure imparts distinct chemical reactivity and biological relevance, making it a valuable scaffold for drug discovery and development.

The< strong>chemical structure of 4-Pyridazinecarboxamide, N-methoxy-N-methyl- (CAS No. 823189-69-1) consists of a pyridazine core substituted with an amide group at the 4-position and N-methoxy-N-methyl groups, which enhance its solubility and metabolic stability. This structural configuration allows for diverse interactions with biological targets, including enzymes and receptors, which are critical for modulating various physiological processes. The compound's< strong>biological activity has been extensively studied in recent years, particularly in the context of developing novel therapeutic agents.

In recent years, there has been a growing interest in exploring the< strong>pharmacological potential of pyridazine derivatives due to their ability to interact with multiple biological pathways. Research has shown that compounds containing the pyridazine moiety exhibit< strong>antimicrobial,< strong>anti-inflammatory, and< strong>anticancer properties. Specifically, studies have demonstrated that 4-Pyridazinecarboxamide, N-methoxy-N-methyl- (CAS No. 823189-69-1) can inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. This has led to its investigation as a< strong>lead compound in the development of targeted therapies for various malignancies.

The< strong>synthesis of 4-Pyridazinecarboxamide, N-methoxy-N-methyl- (CAS No. 823189-69-1) involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the formation of the pyridazine ring through condensation reactions, followed by functionalization with amide and methoxy-methyl groups. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to improve the efficiency and selectivity of these transformations. These synthetic strategies are crucial for producing high-quality intermediates that can be further modified to enhance biological activity.

The< strong>biochemical evaluation of 4-Pyridazinecarboxamide, N-methoxy-N-methyl- (CAS No. 823189-69-1) has revealed its potential as a modulator of key signaling pathways involved in diseases such as cancer and inflammation. Preclinical studies have shown that this compound can inhibit the activity of kinases and other enzymes that are aberrantly expressed in tumor cells. Additionally, its ability to interact with specific protein targets suggests that it may have< strong>therapeutic applications in treating not only cancer but also other chronic inflammatory disorders. These findings highlight the importance of continued research into the pharmacological properties of this compound.

In conclusion, 4-Pyridazinecarboxamide, N-methoxy-N-methyl- (CAS No. 823189-69-1) represents a promising candidate for further exploration in drug discovery due to its unique chemical structure and demonstrated biological activity. The combination of its structural features with its pharmacological potential makes it an attractive scaffold for developing novel therapeutic agents targeting various diseases. As research progresses, additional insights into its mechanism of action and optimal pharmacological profile will be gained, paving the way for future clinical applications.

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